Cas no 2091652-44-5 (1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol)

1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol
- 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol
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- インチ: 1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3
- InChIKey: LIRNSOVTTMTLCM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CN(CCN)CC1O
計算された属性
- せいみつぶんしりょう: 160.121177757 g/mol
- どういたいしつりょう: 160.121177757 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 160.21
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): -1.6
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7749-1g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | A116461-1g |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-7749-0.25g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7749-0.5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | A116461-500mg |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-7749-10g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7749-2.5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7749-5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | A116461-100mg |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 100mg |
$ 95.00 | 2022-06-08 |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-olに関する追加情報
Introduction to 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol (CAS No. 2091652-44-5) and Its Emerging Applications in Chemical Biology
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol, identified by its unique Chemical Abstracts Service (CAS) number 2091652-44-5, represents a structurally intriguing compound with significant potential in the field of chemical biology. This pyrrolidine derivative, characterized by a methoxy group at the 4-position and an aminoethyl side chain at the 1-position, has garnered attention due to its versatile chemical properties and promising biological activities. The compound’s molecular framework not only facilitates interactions with biological targets but also opens avenues for innovative drug design and therapeutic development.
The significance of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol is underscored by its ability to serve as a key intermediate in synthesizing bioactive molecules. Its structural features, including the presence of both amino and hydroxyl functional groups, make it a valuable scaffold for further derivatization. This flexibility has been exploited in recent years to develop novel compounds with enhanced pharmacological profiles, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions.
Recent advancements in medicinal chemistry have highlighted the utility of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol in the design of small-molecule modulators. For instance, studies have demonstrated its role as a precursor in synthesizing compounds that exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases. The methoxy-substituted pyrrolidine core enhances binding affinity to target proteins, while the aminoethyl side chain allows for further functionalization to optimize solubility and bioavailability. These attributes make it an attractive candidate for preclinical and clinical investigations.
The compound’s potential extends beyond CNS applications. Emerging research suggests that derivatives of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol may exhibit anti-inflammatory and immunomodulatory effects. This has sparked interest in exploring its efficacy in conditions such as rheumatoid arthritis and autoimmune disorders. By leveraging computational modeling and high-throughput screening, researchers are identifying structural analogs that amplify these therapeutic benefits while minimizing off-target effects.
In the context of drug discovery, the synthesis of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol exemplifies the convergence of organic chemistry and biotechnology. Modern synthetic methodologies, including catalytic asymmetric reactions and flow chemistry, have enabled efficient production at scales suitable for both research and industrial applications. These advancements not only streamline the accessibility of the compound but also foster innovation in synthetic pathways that could be applied to other bioactive molecules.
The pharmacokinetic profile of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol is another critical aspect under investigation. Preclinical studies indicate that modifications to its structure can significantly influence its metabolic stability, distribution, and excretion. By fine-tuning substituents such as halogens or heterocyclic rings, chemists are tailoring derivatives with improved pharmacokinetic properties, ensuring greater efficacy and safety in therapeutic settings.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the exploration of 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol’s applications. Preclinical trials are underway to evaluate its potential as an adjunct therapy for neurological disorders, with early results showing encouraging signs of efficacy. These trials not only validate the compound’s promise but also provide critical data for regulatory submissions and commercialization efforts.
The future prospects for 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol are bright, driven by ongoing research into its mechanisms of action and structural optimization. Innovations in drug delivery systems, such as nanoparticles or prodrugs, may further enhance its therapeutic potential by improving target specificity and bioavailability. As our understanding of biological pathways continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple disease areas.
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